5‑Lipoxygenase (5‑LO) Inhibitory Activity: Target Compound vs. Zileuton (Canonical 5‑LO Inhibitor)
Ethyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate was evaluated at a single concentration of 100 µM in a rat basophilic leukemia‑1 (RBL‑1) 5‑lipoxygenase inhibition assay and showed no significant activity (NS) [1]. In contrast, zileuton – the prototypical 5‑LO inhibitor used as an anti‑asthmatic reference molecule – exhibits an IC₅₀ of 0.5 µM in RBL‑1 cells and 0.4 µM in rat polymorphonuclear leukocytes . This represents a greater than 200‑fold difference in potency, establishing the target compound as a non‑inhibitor of 5‑LO under standard screening conditions.
| Evidence Dimension | 5‑Lipoxygenase (5‑LO) inhibitory potency |
|---|---|
| Target Compound Data | No significant activity (NS) at 100 µM |
| Comparator Or Baseline | Zileuton IC₅₀ = 0.5 µM (RBL‑1 cells); IC₅₀ = 0.4 µM (rat PMNL) |
| Quantified Difference | >200‑fold lower potency (target compound vs. zileuton) |
| Conditions | RBL‑1 cell‑free 5‑LO enzyme assay (target); RBL‑1 and rat PMNL leukotriene B₄ biosynthesis assays (zileuton) [1] |
Why This Matters
A compound that is demonstrably inactive against 5‑LO can serve as a critical negative control or selectivity counter‑screen tool in inflammatory pathway studies, reducing the risk of false‑positive hits when profiling novel 5‑LO inhibitors.
- [1] ChEMBL Assay CHEMBL620010 – Inhibition of rat basophilic leukemia‑1 (RBL‑1) 5‑lipoxygenase at 100 µM. https://www.ebi.ac.uk/chembl/explore/assay/CHEMBL620010 View Source
